Axitinib Iodo Tetrahydropyran, scientifically known as (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a compound characterized by its complex molecular structure. It serves as an important intermediate in the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), primarily used in cancer therapy, particularly for renal cell carcinoma. The molecular formula of Axitinib Iodo Tetrahydropyran is C_{22}H_{24}N_{4}O_{2}S, with a molecular weight of 431.27 g/mol. This compound is classified under organic compounds, specifically indazole derivatives, and is recognized for its biological activity against cancer cells .
The synthesis of Axitinib Iodo Tetrahydropyran typically involves several key reactions:
The synthesis process is optimized to enhance yield and reduce costs by minimizing the use of expensive catalysts such as palladium. The reaction conditions are carefully controlled to ensure high purity and efficiency in producing Axitinib Iodo Tetrahydropyran .
Axitinib Iodo Tetrahydropyran features a unique structural configuration that includes:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C_{22}H_{24}N_{4}O_{2}S |
Molecular Weight | 431.27 g/mol |
IUPAC Name | (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
This complex structure allows for various modifications that can enhance its biological activity and specificity in targeting cancer cells .
Axitinib Iodo Tetrahydropyran undergoes several significant chemical reactions:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents include bases and solvents that facilitate the desired transformations without excessive side reactions.
The mechanism of action for Axitinib Iodo Tetrahydropyran primarily revolves around its role as an intermediate in synthesizing Axitinib. Axitinib functions as a selective inhibitor of VEGFR tyrosine kinases, which are critical in regulating angiogenesis—the formation of new blood vessels that tumors exploit for growth.
Through inhibition of VEGFR, Axitinib disrupts signaling pathways that promote tumor proliferation and survival. This mechanism has been validated in various preclinical studies demonstrating significant anti-proliferative activity against human colorectal cancer cells .
Axitinib Iodo Tetrahydropyran is characterized by:
Key chemical properties include:
These properties are essential for understanding how Axitinib Iodo Tetrahydropyran behaves in biological systems and its potential applications .
Axitinib Iodo Tetrahydropyran has several significant applications:
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at the C-3 position of 1H-indazole scaffolds, which is critical for constructing axitinib’s core structure. These reactions typically employ Suzuki–Miyaura or Mizoroki-Heck protocols with 3-iodo-1H-indazole derivatives as key electrophiles. Ferrocene-based divalent palladium complexes (e.g., PdCl₂(dppf)) immobilized on ionic liquids (BMImBF₄) demonstrate superior catalytic efficiency in indazole functionalization, achieving yields >85% while minimizing Pd(0) black formation [6]. The ionic liquid matrix stabilizes Pd species, allowing catalyst recycling for ≥5 cycles with <5% activity loss. Ligand design is equally crucial: electron-rich phosphines (e.g., 1,1′-bis(diphenylphosphino)ferrocene) lower energy barriers during oxidative addition by facilitating Pd(0)→Pd(II) transitions [6].
Table 1: Palladium Catalysts for Indazole C-3 Functionalization
Catalyst System | Ligand | Yield (%) | TON | Reusability |
---|---|---|---|---|
PdCl₂(dppf)/BMImBF₄ | Dppf | 92 | 1,150 | 5 cycles |
PdCl₂(dtbpf)/BMImPF₆ | Di-tert-butylphosphinoferrocene | 78 | 890 | 3 cycles |
Pd(OAc)₂/(o-Tol)₃P | Tri-o-tolylphosphine | 65 | 720 | Not reusable |
TON = Turnover Number; BMImBF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate
Regioselective iodination of 6-nitroindazole at C-3 requires electrophilic aromatic substitution (SEAr) under mild oxidizing conditions. I₂/K₂CO₃ in DMF at 60°C achieves >90% regioselectivity by generating I⁺ equivalents that target the electron-deficient C-3 position [5] [9]. The nitro group at C-6 directs electrophiles to C-3 via resonance withdrawal, as confirmed by density functional theory (DFT) calculations showing a 12.3 kcal/mol preference for C-3 over C-5 iodination [9]. Alternative iodinating agents like N-iodosuccinimide (NIS) in acetonitrile enable room-temperature reactions but suffer from reduced yields (70–75%) due to competing N-iodination [9]. Kinetic studies reveal pseudo-first-order dependence on indazole concentration, with rate constants (k) of 2.7 × 10⁻³ min⁻¹ for I₂/K₂CO₃ systems [9].
Table 2: Iodination Reagents for 6-Nitroindazole
Iodinating Agent | Base/Solvent | Temp (°C) | C-3 Selectivity (%) | Yield (%) |
---|---|---|---|---|
I₂ | K₂CO₃/DMF | 60 | >90 | 88 |
NIS | None/CH₃CN | 25 | 80 | 72 |
ICl | NaHCO₃/THF | 0 | 95 | 68 |
Tetrahydropyran (THP) protection of 6-nitroindazole’s N-1 site prevents undesired coordination during metal-catalyzed reactions. Protection employs dihydropyran (DHP) with Brønsted or Lewis acid catalysts (e.g., Bi(OTf)₃, p-TsOH) in CH₂Cl₂, achieving >95% conversion in <2 hours [2] [5]. The reaction proceeds via oxocarbenium ion intermediates, with zeolite H-beta catalysts enabling recyclability (7 cycles) under solvent-free conditions [2]. Deprotection requires acidic hydrolysis: p-toluenesulfonic acid (p-TsOH) in methanol at 65°C cleaves THP within 4 hours without indazole degradation [5]. Bismuth triflate (Bi(OTf)₃) offers a low-toxicity alternative, with first-order kinetics (k = 0.18 h⁻¹) in ethanol/water mixtures [2]. THP stability profiling confirms resilience toward organometallics (RLi, RMgX) and mild bases (Et₃N), but rapid cleavage occurs at pH <1 (t₁/₂ < 30 min) [2].
Table 3: THP Protection/Deprotection Conditions
Step | Catalyst | Solvent | Time (h) | Conversion (%) |
---|---|---|---|---|
Protection | p-TsOH | CH₂Cl₂ | 1.5 | 98 |
Protection | Bi(OTf)₃ | Solvent-free | 0.5 | 99 |
Deprotection | p-TsOH/MeOH | Methanol | 4 | >95 |
Deprotection | LiCl/H₂O | DMSO | 2 (90°C) | 91 |
Heck coupling between 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine installs axitinib’s critical styryl moiety. Pd(OAc)₂ with tri-o-tolylphosphine in DMF/i-Pr₂EtN achieves 88% yield at 100°C by suppressing β-hydride elimination [3] [5]. Key parameters include:
Table 4: Heck Coupling Parameters for Vinylpyridine Installation
Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Pd Residual (ppm) |
---|---|---|---|---|---|
Pd(OAc)₂/(o-Tol)₃P | i-Pr₂EtN | DMF | 100 | 88 | 15 |
Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 82 | 8 |
Pd/C | K₂CO₃ | NMP | 120 | 75 | 2 |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: